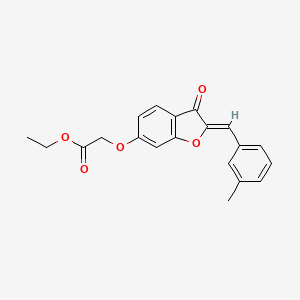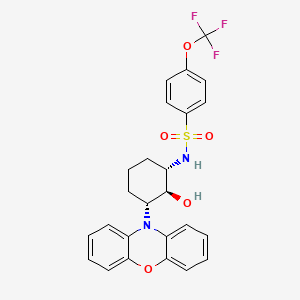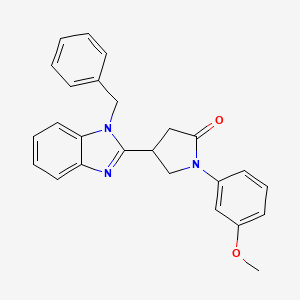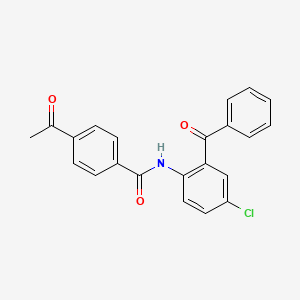
(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely belongs to the class of compounds known as esters. Esters are commonly produced by the condensation of a carboxylic acid and an alcohol . The presence of the benzofuran and benzylidene moieties suggests that this compound may have interesting chemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, benzylideneacetone, a related compound, can be prepared by the base-induced condensation of acetone and benzaldehyde .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, NMR, and UV-Vis spectrometry . These techniques can provide information about the types of bonds present in the molecule and their arrangement.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques and calculations. These may include determining the compound’s density, melting point, boiling point, solubility in water and other solvents, and its spectral properties .科学的研究の応用
Synthesis and Structural Analysis
Compounds with similar structures to "(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" have been synthesized and characterized to explore their structural and molecular properties. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation, showcasing the method's efficacy in producing benzofuran derivatives with specific configurations and potential applications in material science and pharmaceutical chemistry (Kariyappa et al., 2016). Similarly, studies on pyridazinone derivatives emphasize the role of structural modifications in altering physical and chemical properties, aiding in the development of new materials and drugs (Kalai et al., 2021).
Antimicrobial Activity
The antimicrobial properties of similar compounds highlight their potential in addressing resistance and developing new therapeutic agents. For instance, compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have shown promising anti-microbial activity, suggesting their applicability in discovering novel antimicrobial agents (Spoorthy et al., 2021).
Catalytic and Synthetic Applications
Research into N-heterocyclic carbene catalysts for transesterification and acylation reactions demonstrates the versatility of benzofuran derivatives in facilitating efficient synthetic pathways. These catalysts enable the selective acylation of alcohols, presenting a valuable tool for esterification reactions in organic synthesis (Grasa et al., 2003).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(21)12-24-15-7-8-16-17(11-15)25-18(20(16)22)10-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXAKLAUUGOAFM-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC(=C3)C)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC(=C3)C)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)

![N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide](/img/structure/B2926996.png)

![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)




![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)

![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)
